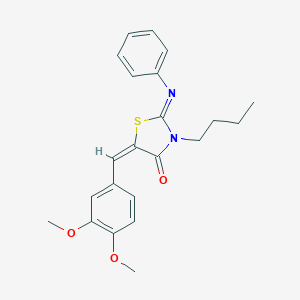![molecular formula C21H20ClN3O3 B298949 9-(4-chlorophenyl)-2-(3-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B298949.png)
9-(4-chlorophenyl)-2-(3-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(4-chlorophenyl)-2-(3-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including cancer treatment, neurological disorders, and inflammation.
作用機序
The mechanism of action of 9-(4-chlorophenyl)-2-(3-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione is not fully understood. However, it is believed that the compound acts by inhibiting various enzymes and signaling pathways involved in cancer growth, inflammation, and neurological disorders. The compound has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which is involved in cell cycle regulation. It also inhibits the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In cancer treatment, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. In neurological disorders, the compound has been shown to improve cognitive function and reduce the accumulation of beta-amyloid plaques, which are associated with Alzheimer's disease. Inflammatory diseases, the compound has been shown to reduce inflammation and pain.
実験室実験の利点と制限
The advantages of using 9-(4-chlorophenyl)-2-(3-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione in lab experiments are its potent activity, high selectivity, and low toxicity. The compound has shown promising results in various scientific research applications, making it a potential candidate for drug development. However, the limitations of using this compound in lab experiments are its high cost and complex synthesis method, which may limit its accessibility to researchers.
将来の方向性
The future directions for 9-(4-chlorophenyl)-2-(3-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione are diverse and include further optimization of the synthesis method, identification of the specific targets and signaling pathways involved in its mechanism of action, and evaluation of its efficacy in preclinical and clinical trials. Additionally, the compound may be modified to improve its pharmacokinetic properties, such as bioavailability and half-life, and to reduce its toxicity. The future directions for this compound are promising and may lead to the development of novel therapeutic agents for various diseases.
Conclusion:
In conclusion, this compound is a synthetic compound with diverse scientific research applications. The compound has shown potent activity against cancer, neurological disorders, and inflammation. Its mechanism of action involves the inhibition of various enzymes and signaling pathways. The compound has advantages and limitations for lab experiments, and its future directions include further optimization and evaluation in preclinical and clinical trials. The compound has significant potential for the development of novel therapeutic agents for various diseases.
合成法
The synthesis of 9-(4-chlorophenyl)-2-(3-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione involves the reaction of 4-chloroaniline with 3-methoxyphenylacetic acid in the presence of acetic anhydride and a catalyst. The resulting intermediate is then subjected to a series of reactions, including cyclization, reduction, and dehydration, to obtain the final product. The synthesis method has been optimized to produce high yields and purity of the compound.
科学的研究の応用
The scientific research application of 9-(4-chlorophenyl)-2-(3-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione is diverse and promising. The compound has shown potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also shown promising results in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. Additionally, the compound has demonstrated anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
分子式 |
C21H20ClN3O3 |
|---|---|
分子量 |
397.9 g/mol |
IUPAC名 |
7-(4-chlorophenyl)-4-(3-methoxyphenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione |
InChI |
InChI=1S/C21H20ClN3O3/c1-28-16-5-2-4-15(12-16)25-20(26)17-18(13-6-8-14(22)9-7-13)23-10-3-11-24(23)19(17)21(25)27/h2,4-9,12,17-19H,3,10-11H2,1H3 |
InChIキー |
UNMMMMJFQWOLTJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2C(=O)C3C(N4CCCN4C3C2=O)C5=CC=C(C=C5)Cl |
正規SMILES |
COC1=CC=CC(=C1)N2C(=O)C3C(N4CCCN4C3C2=O)C5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Butyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298867.png)

![4-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate](/img/structure/B298869.png)


![Ethyl 4-{[3-butyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B298874.png)
![5-(5-{[3-Butyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-2-chlorobenzoic acid](/img/structure/B298875.png)

![5-[(6-Methyl-1,3-benzodioxol-5-yl)methylene]-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298880.png)



![2-[3-[(E)-(4-oxo-2-phenylimino-3-propyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B298886.png)
![5-[2,5-dimethyl-3-[(Z)-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]pyrrol-1-yl]benzene-1,3-dicarboxylic acid](/img/structure/B298888.png)